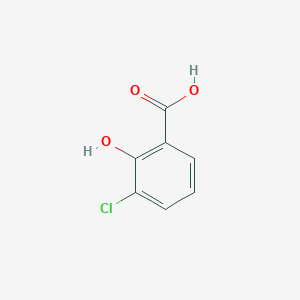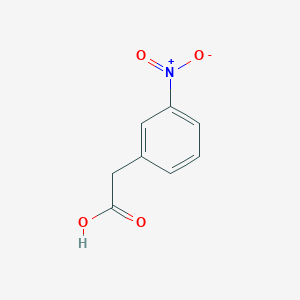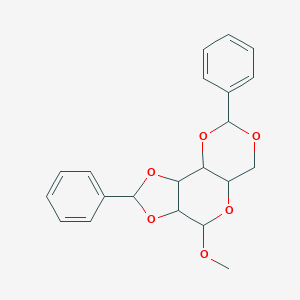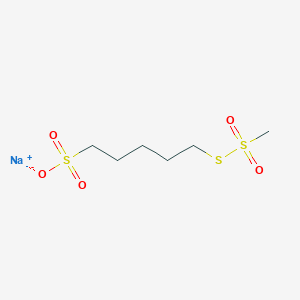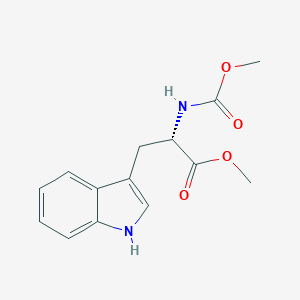
Artanin
Descripción general
Descripción
The synthesis and characterization of complex molecules and materials, such as Artanin, involve understanding their molecular structure, chemical reactions, physical and chemical properties. These aspects are crucial for applications across various scientific fields, excluding their drug use, dosage, and side effects.
Synthesis Analysis
Synthetic routes for complex molecules often involve multi-step chemical reactions, employing strategies like oxidative polymerization or mechanochemical methods. For instance, the synthesis of water-soluble polyaniline through horseradish peroxidase-catalyzed oxidative free-radical coupling represents a novel approach, demonstrating the versatility in synthetic methodologies for obtaining complex polymers with specific properties (Alva et al., 1997).
Molecular Structure Analysis
The molecular structure of complex compounds is determined using various analytical techniques, including X-ray diffraction and NMR spectroscopy. Understanding the molecular structure is vital for predicting and explaining the physical and chemical properties of the compound. The structure-property relationship is a key concept in material science, exemplified by the analysis of polyaniline structures and their conductivity properties (Boeva and Sergeyev, 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are closely related to its molecular structure. Cyanide-bridged bimetallic complexes, for example, demonstrate the synthesis and magnetic behavior of species, illustrating the influence of molecular architecture on chemical properties (Shores et al., 2002).
Physical Properties Analysis
Physical properties, including thermal stability, solubility, and electrochromic properties, are essential for understanding the behavior of materials under different conditions. The synthesis and properties of melanin-like and polyaniline hybrid materials highlight the impact of molecular composition on physical properties and their potential applications (Oliveira et al., 2000).
Chemical Properties Analysis
The chemical properties of materials, such as adsorption capacity and ion exchange capabilities, are crucial for environmental and technological applications. A study on green ZnO@polynaniline/bentonite composites as adsorbents for As (V) ions showcases the importance of chemical properties in designing materials for specific functions (Abdel Salam et al., 2022).
Aplicaciones Científicas De Investigación
HIV and TB Prevention : Antiretroviral Therapy (ART) is extensively used in the prevention of HIV and TB infections. There are numerous ongoing and planned research projects evaluating ART's impact on related morbidity, mortality, risk behaviors, and transmission (Granich et al., 2011).
Understanding Gender and Sexuality : Research in social sciences enhances ART uptake and adherence by exploring how culture and inequality shape sexual and reproductive behavior (Hirsch, 2007).
Craniofacial Biology : Artanin has contributed significantly to the understanding of craniofacial biology and associated diseases and disorders (Slavkin, 2013).
Conducting Polymers : Polyaniline (PANI), a conducting polymer, shows potential in alternative energy sources, transformers, erasable optical information storage, non-linear optics, and membranes (Gospodinova & Terlemezyan, 1998).
Food Development : Anthocyanins, derived from plants, have potential applications in food development due to their coloring, antioxidant capacity, and biological potential (Silva et al., 2017).
Psychotherapy for Alcoholics : Art therapeutic treatment has shown relevance for alcoholics in the weaning process in hospitals (Ricci-Boyer et al., 2010).
Detection of Metals : Anthocyanin-metal complexes can be used for detecting metals in biological and environmental samples using UV-vis spectroscopy and colorimetric models (Fedenko et al., 2017).
Anti-Cancer Properties : Phycocyanin, from Arthrospira, exhibits anti-oxidant, anti-inflammatory, immune-modulatory, and anti-cancer activities (Braune et al., 2021).
Mecanismo De Acción
Artanin is a coumarin with biological activities related to Alzheimer’s disease . This article will cover the primary targets of this compound, its mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound’s primary target is Acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine . This compound also displays promising inhibition against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), but it is very weak against Gram-negative pathogens and yeast .
Mode of Action
This compound exerts its action through AChE inhibitory activity and inhibits the aggregation of amyloid-beta (Aβ), a peptide of 36–43 amino acids that is crucially involved in Alzheimer’s disease, as the main component of the amyloid plaques found in the brains of Alzheimer patients . The IC50 values for these actions are 51 μM, 98 μM, and 124 μM, respectively .
Propiedades
IUPAC Name |
5,7-dimethoxy-8-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10(2)7-8-20-16-13(19-4)9-12(18-3)11-5-6-14(17)21-15(11)16/h5-7,9H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOMOYSKROCRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





